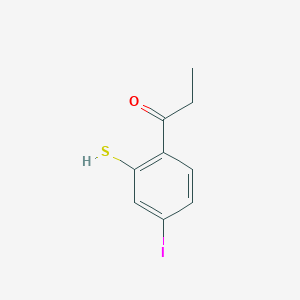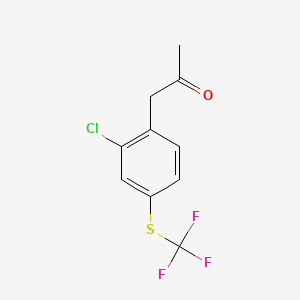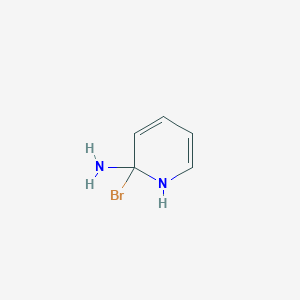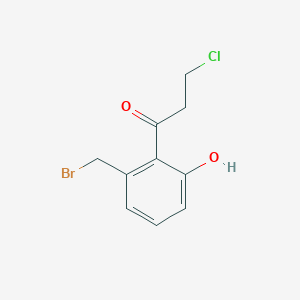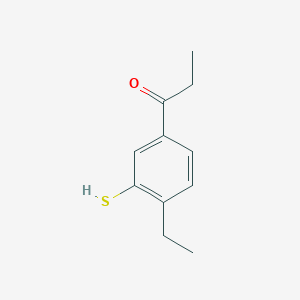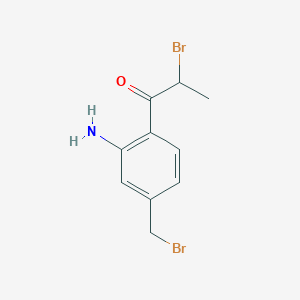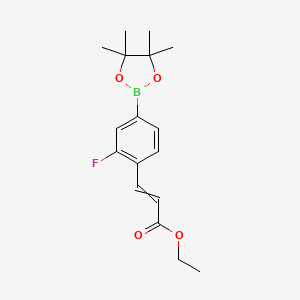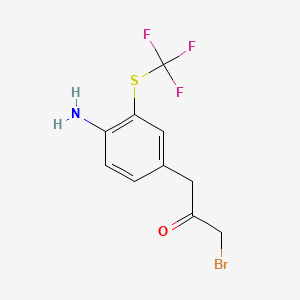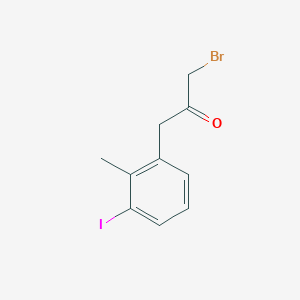
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIO. It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-iodo-2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive halogens. The use of automated systems can also improve yield and purity by minimizing human error and optimizing reaction parameters.
化学反应分析
Types of Reactions
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Material Science: Utilized in the preparation of functionalized materials with specific properties, such as polymers or nanomaterials.
Analytical Chemistry: Employed as a reference standard or reagent in analytical methods to detect and quantify other substances.
作用机制
The mechanism of action of 1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
相似化合物的比较
1-Bromo-3-(3-iodo-2-methylphenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-(3-chloro-2-methylphenyl)propan-2-one: Similar structure but with chlorine instead of iodine, leading to different reactivity and properties.
1-Bromo-3-(3-fluoro-2-methylphenyl)propan-2-one: Fluorine substitution results in distinct electronic effects and reactivity.
1-Bromo-3-(3-iodo-2-ethylphenyl)propan-2-one: Ethyl group substitution alters steric and electronic properties compared to the methyl group.
属性
分子式 |
C10H10BrIO |
|---|---|
分子量 |
352.99 g/mol |
IUPAC 名称 |
1-bromo-3-(3-iodo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIO/c1-7-8(5-9(13)6-11)3-2-4-10(7)12/h2-4H,5-6H2,1H3 |
InChI 键 |
UOBIDUBGUMWLKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1I)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



